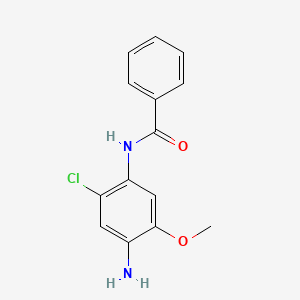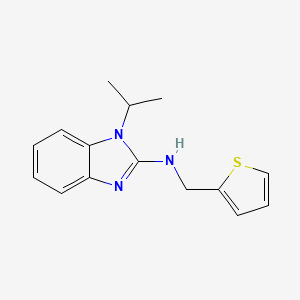
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as TPCA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response. In
作用機序
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a selective inhibitor of the NF-κB pathway, which plays a crucial role in inflammation and immune response. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate inhibits the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. This inhibition leads to a decrease in the expression of pro-inflammatory genes and an increase in the expression of anti-inflammatory genes.
Biochemical and Physiological Effects
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to decrease the expression of pro-inflammatory cytokines and chemokines in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its selectivity for the IKKβ kinase. This selectivity allows for the specific inhibition of the NF-κB pathway, without affecting other signaling pathways. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for the study of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential therapeutic applications of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the use of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in combination with other drugs or therapies is an area of research that warrants further investigation.
Conclusion
In conclusion, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the NF-κB pathway, which plays a crucial role in inflammation and immune response. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory and anti-tumor properties, and has been found to be effective in inhibiting the growth of various cancer cell lines. While there are limitations to its use in certain experiments, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has shown promise as a potential therapeutic agent, and warrants further investigation.
合成法
The synthesis of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-tert-butylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with phthalic anhydride. The final product is obtained through a purification process involving recrystallization. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
(4-tert-butylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-20(2,3)13-8-10-14(11-9-13)25-17(22)12-21-18(23)15-6-4-5-7-16(15)19(21)24/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKRNOSHUXMPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)
![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)
![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)

![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)


